molecular formula C19H17ClN2O3 B4984603 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile

3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B4984603
M. Wt: 356.8 g/mol
InChI Key: OKGGJJDTWAYPGQ-LFIBNONCSA-N
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Description

3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BCPAN, is an organic compound that belongs to the family of acrylonitrile derivatives. BCPAN has gained significant attention from the scientific community due to its unique chemical properties, which make it a potential candidate for various applications, including scientific research.

Mechanism of Action

The mechanism of action of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is based on its unique chemical properties, which enable it to interact with specific analytes. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile contains a conjugated system of double bonds that undergoes a change in its electronic structure upon interaction with the analyte, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is non-toxic and has low cytotoxicity, making it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is its high sensitivity and selectivity, which makes it an ideal candidate for developing sensors for various analytes. Moreover, 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is its low stability, which limits its application in certain experiments.

Future Directions

There are several future directions for the research on 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile. One of the areas that require further investigation is the development of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors for detecting various analytes, including drugs and toxins. Moreover, the potential application of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile in biomedical research, including cancer diagnosis and treatment, requires further investigation. Additionally, the development of stable 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile derivatives with improved properties is an area that requires further research.
Conclusion
In conclusion, 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is a unique compound that has gained significant attention from the scientific community due to its potential application in various fields, including scientific research. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors have shown promising results in detecting various analytes, and further research is required to explore its potential application in biomedical research.

Synthesis Methods

The synthesis of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction between 2-butoxy-5-chlorobenzaldehyde and 4-nitrobenzylidene malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile.

Scientific Research Applications

3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential application in scientific research. One of the areas where 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has shown promising results is in the development of fluorescent sensors. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors have been developed to detect various analytes, including metal ions, amino acids, and proteins.

properties

IUPAC Name

(Z)-3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-3-10-25-19-9-6-17(20)12-15(19)11-16(13-21)14-4-7-18(8-5-14)22(23)24/h4-9,11-12H,2-3,10H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGGJJDTWAYPGQ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

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